molecular formula C11H16ClNO2 B1377631 4-Amino-5-phenylpentanoic acid hydrochloride CAS No. 14293-05-1

4-Amino-5-phenylpentanoic acid hydrochloride

Cat. No. B1377631
CAS RN: 14293-05-1
M. Wt: 229.7 g/mol
InChI Key: GRIVOFSSJJYJNB-UHFFFAOYSA-N
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Description

4-Amino-5-phenylpentanoic acid hydrochloride is a chemical compound with the CAS Number: 14293-05-1 . It has a molecular weight of 229.71 and is typically in the form of a powder .


Molecular Structure Analysis

The molecular structure of 4-Amino-5-phenylpentanoic acid hydrochloride consists of 11 carbon atoms, 16 hydrogen atoms, 1 nitrogen atom, 2 oxygen atoms, and 1 chlorine atom .


Physical And Chemical Properties Analysis

4-Amino-5-phenylpentanoic acid hydrochloride is a powder . It has a melting point of 148-150 degrees Celsius . The compound is stored at room temperature .

Scientific Research Applications

Synthesis of Derivatives

4-Amino-5-phenylpentanoic acid hydrochloride serves as a starting point for synthesizing a variety of chemically interesting derivatives due to its reactive amino and carboxy groups. For example, it has been utilized to prepare tetrazole-containing derivatives. The amino group of 4-amino-3-phenylbutanoic acid hydrochloride was replaced by a tetrazol-1-yl fragment, leading to the synthesis of 4-(tetrazol-1-yl)-3phenylbutanoic acid and its derivatives, showcasing its versatility in chemical synthesis (Putis, Shuvalova, & Ostrovskii, 2008).

Pharmacological Activity

Derivatives of γ-aminobutyric acid, including 4-amino-3phenylbutanoic acid hydrochloride (Phenibut), have shown significant pharmacological activity. This compound is utilized as a nootropic agent in medical practices, highlighting its importance in therapeutic applications. The synthesis and analysis of these derivatives underscore their potential as pharmacologically active substances (Vasil'eva, Ostroglyadov, Nikonorov, Komarova, & Berestovitskaya, 2016).

Marine Natural Products

In the realm of marine natural products, 4-amino-5-phenylpentanoic acid hydrochloride plays a crucial role. Thalassospiramide G, a peptide discovered from Thalassospira sp., contains γ-amino acids like 4-amino-5-hydroxy-penta-2-enoic acid and 4-amino-3-hydroxy-5-phenylpentanoic acid. These compounds have shown inhibitory activity against nitric oxide production in mouse macrophage cells, demonstrating their potential for therapeutic applications (Um, Pyee, Kim, Lee, Shin, & Oh, 2013).

Corrosion Inhibition

The molecule has also been investigated for its application in corrosion inhibition. Compounds structurally related to 4-amino-5-phenylpentanoic acid hydrochloride have been studied for their effectiveness in protecting metals from corrosion, particularly in acidic environments. This highlights the compound's utility beyond pharmacology and into industrial applications (Bentiss, Jama, Mernari, Attari, El Kadi, Lebrini, Traisnel, & Lagrenée, 2009).

Enzyme Inhibition

Research on compounds containing the 4-amino-3-hydroxy-5-phenylpentanoic acid subunit, such as stictamides A-C, has demonstrated their ability to inhibit MMP12, a matrix metalloproteinase involved in tissue remodeling and inflammation. This suggests the compound's relevance in developing therapeutic agents targeting proteases involved in disease processes (Liang, Sorribas, Sulzmaier, Jiménez, Wang, Sauvage, Yoshida, Wang, Ramos, & Williams, 2011).

Safety And Hazards

The compound has been classified with the signal word “Warning” under the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . Hazard statements include H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

properties

IUPAC Name

4-amino-5-phenylpentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO2.ClH/c12-10(6-7-11(13)14)8-9-4-2-1-3-5-9;/h1-5,10H,6-8,12H2,(H,13,14);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GRIVOFSSJJYJNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(CCC(=O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Amino-5-phenylpentanoic acid hydrochloride

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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